6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carboxylic acid
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Overview
Description
6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carboxylic acid is a complex organic compound with a unique structure that combines a pyridine ring with a carboxylic acid group and a sulfanylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carboxylic acid typically involves multiple steps, including the formation of the pyridine ring, introduction of the carboxylic acid group, and the addition of the sulfanylcarbonyl group. Common reagents used in these reactions include pyridine derivatives, acetic anhydride, and thiol compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce waste, and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or research outcomes.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carboxylic acid: Lacks the sulfanylcarbonyl group, making it less versatile in certain reactions.
6-(Butylsulfanylcarbonyl)pyridine-2-carboxylic acid: Similar structure but without the acetyloxy group, affecting its reactivity and applications.
Uniqueness
6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carboxylic acid is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of both the acetyloxy and sulfanylcarbonyl groups provides additional versatility compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
89862-62-4 |
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Molecular Formula |
C13H15NO5S |
Molecular Weight |
297.33 g/mol |
IUPAC Name |
6-(3-acetyloxybutylsulfanylcarbonyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H15NO5S/c1-8(19-9(2)15)6-7-20-13(18)11-5-3-4-10(14-11)12(16)17/h3-5,8H,6-7H2,1-2H3,(H,16,17) |
InChI Key |
UJLWBDLSDNSTPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCSC(=O)C1=CC=CC(=N1)C(=O)O)OC(=O)C |
Origin of Product |
United States |
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